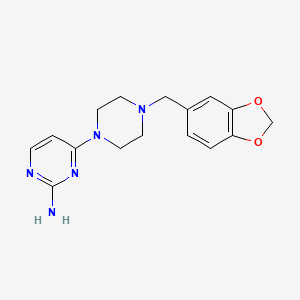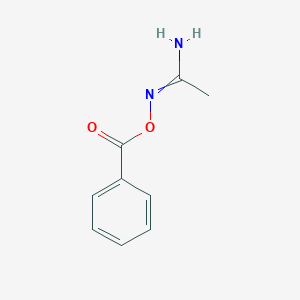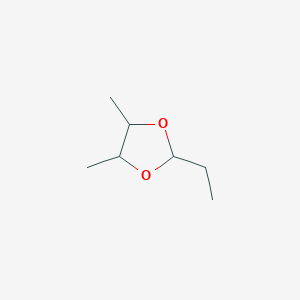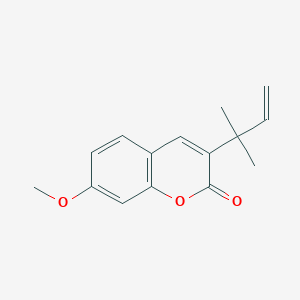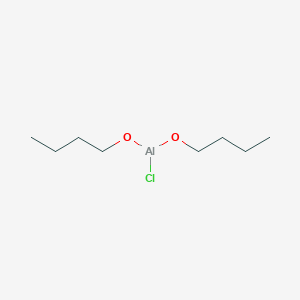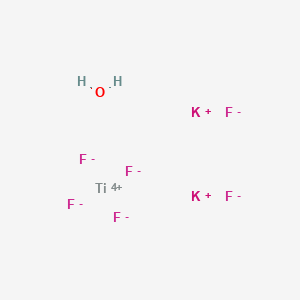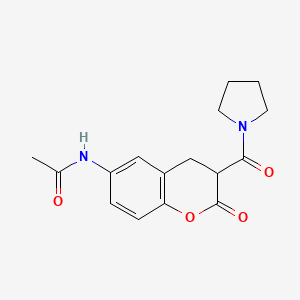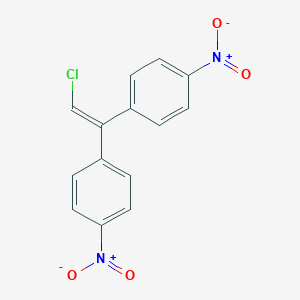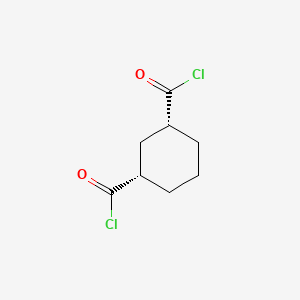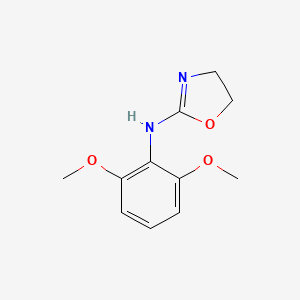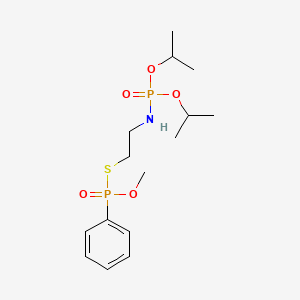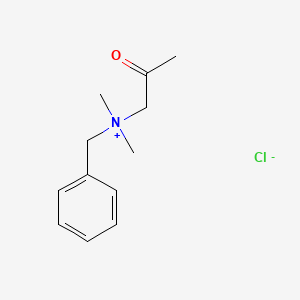
Benzyl-dimethyl-(2-oxopropyl)azanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl-dimethyl-(2-oxopropyl)azanium chloride is a quaternary ammonium compound with the molecular formula C12H18ClNO. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its stability and solubility in water, making it a valuable component in many chemical processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride can be synthesized through several methods. One common route involves the reaction of benzyl chloride with dimethylamine, followed by the addition of 2-oxopropyl chloride. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow systems. The process includes the careful monitoring of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl-dimethyl-(2-oxopropyl)azanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of reduced amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products
The major products formed from these reactions include various substituted ammonium compounds, oxides, and reduced amines, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Benzyl-dimethyl-(2-oxopropyl)azanium chloride has a wide range of applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: Employed in cell culture studies as a disinfectant and preservative due to its antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems and as an active ingredient in antiseptic formulations.
Mecanismo De Acción
The mechanism of action of benzyl-dimethyl-(2-oxopropyl)azanium chloride involves its interaction with cellular membranes. The compound disrupts the membrane integrity by altering the permeability, leading to the leakage of cellular contents and eventual cell death. This mechanism is particularly effective against a wide range of microorganisms, making it a potent antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Methacryloxyethyldimethylbenzyl ammonium chloride: Similar in structure but contains a methacryloxy group, making it useful in polymer chemistry.
Benzyldimethyl-n-dodecylammonium chloride: Contains a longer alkyl chain, providing enhanced surfactant properties.
Uniqueness
Benzyl-dimethyl-(2-oxopropyl)azanium chloride stands out due to its balanced properties of solubility, stability, and antimicrobial efficacy. Its unique structure allows for versatile applications across different scientific and industrial fields, making it a valuable compound for various research and practical uses .
Propiedades
Número CAS |
13171-36-3 |
|---|---|
Fórmula molecular |
C12H18ClNO |
Peso molecular |
227.73 g/mol |
Nombre IUPAC |
benzyl-dimethyl-(2-oxopropyl)azanium;chloride |
InChI |
InChI=1S/C12H18NO.ClH/c1-11(14)9-13(2,3)10-12-7-5-4-6-8-12;/h4-8H,9-10H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
OEEYPWMITPUJSX-UHFFFAOYSA-M |
SMILES canónico |
CC(=O)C[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


